REACTION_CXSMILES
|
[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
colourless oil
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
ClCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by the hydrolysis
|
Type
|
ADDITION
|
Details
|
is added at the boiling point within half an hour
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
colourless oil
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
ClCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by the hydrolysis
|
Type
|
ADDITION
|
Details
|
is added at the boiling point within half an hour
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
colourless oil
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
ClCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by the hydrolysis
|
Type
|
ADDITION
|
Details
|
is added at the boiling point within half an hour
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
colourless oil
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
ClCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by the hydrolysis
|
Type
|
ADDITION
|
Details
|
is added at the boiling point within half an hour
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2-].[Na+].C1([C@@:9]2([OH:19])[CH2:14][C@@H:13]3[C:15]([CH3:17])([CH3:16])[C@@:10]2([CH3:18])[CH2:11][CH2:12]3)C=CC=CC=1.ClCCN(C)C>O1CCOCC1>[C:10]12([CH3:18])[C:15]([CH3:17])([CH3:16])[CH:13]([CH2:12][CH2:11]1)[CH2:14][C:9]2=[O:19] |f:0.1|
|
Name
|
|
Quantity
|
45.5 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
colourless oil
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@@]1([C@@]2(CC[C@H](C1)C2(C)C)C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
ClCCN(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained by the hydrolysis
|
Type
|
ADDITION
|
Details
|
is added at the boiling point within half an hour
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |